1,4-Di-(4-hydroxyphenyl)-2,3-butanediol

Description

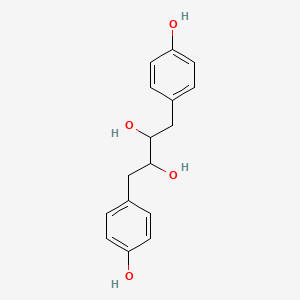

Structure

3D Structure

Properties

CAS No. |

150346-21-7 |

|---|---|

Molecular Formula |

C16H18O4 |

Molecular Weight |

274.316 |

IUPAC Name |

1,4-bis(4-hydroxyphenyl)butane-2,3-diol |

InChI |

InChI=1S/C16H18O4/c17-13-5-1-11(2-6-13)9-15(19)16(20)10-12-3-7-14(18)8-4-12/h1-8,15-20H,9-10H2 |

InChI Key |

HSXZRJJGRJUHLX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC(C(CC2=CC=C(C=C2)O)O)O)O |

Synonyms |

1,4-di-(4-hydroxyphenyl)-2,3-butanediol |

Origin of Product |

United States |

Stereochemical Investigations and Isomeric Forms of 1,4 Di 4 Hydroxyphenyl 2,3 Butanediol

Elucidation of Erythro and Threo Isomers

The presence of two stereogenic centers in 1,4-Di-(4-hydroxyphenyl)-2,3-butanediol results in the existence of two diastereomeric forms: erythro and threo. These isomers, along with their respective enantiomers, create a family of four stereoisomers. The distinction between the erythro and threo forms is based on the relative configuration of the substituents around the chiral carbons. In the erythro isomer, similar substituents on the adjacent chiral carbons are on the same side in a Fischer projection, while in the threo isomer, they are on opposite sides.

In a study on the erythro and threo isomers of a different complex molecule, distinct differences in their ¹H and ¹³C NMR spectra were observed. magritek.com These differences arise from the varying spatial arrangements of the atoms, which influence the local electronic environments. It is anticipated that similar distinguishing features would be present in the NMR spectra of the erythro and threo isomers of this compound.

Table 1: Hypothetical Comparative ¹H NMR Data for Erythro and Threo Isomers of this compound

| Proton | Expected Chemical Shift (ppm) - Erythro | Expected Chemical Shift (ppm) - Threo | Expected Coupling Constant (Hz) - Erythro | Expected Coupling Constant (Hz) - Threo |

| H-2 | Lower field | Higher field | Smaller J-value | Larger J-value |

| H-3 | Lower field | Higher field | Smaller J-value | Larger J-value |

| Ar-H | Minor differences expected | Minor differences expected | N/A | N/A |

| OH | Variable, dependent on solvent and concentration | Variable, dependent on solvent and concentration | N/A | N/A |

| CH₂ | Minor differences expected | Minor differences expected | N/A | N/A |

Note: This table is based on general principles of NMR spectroscopy for diastereomers and requires experimental verification for this compound.

Chiral Synthesis and Resolution Methodologies

The preparation of enantiomerically pure forms of this compound is crucial for evaluating their specific biological activities or for their use as chiral building blocks. This can be achieved through two primary strategies: chiral synthesis or resolution of a racemic mixture.

Chiral Synthesis: Asymmetric synthesis aims to create a specific stereoisomer directly. This often involves the use of chiral catalysts or auxiliaries that guide the reaction towards the desired stereochemical outcome. For butanediol (B1596017) structures, methods like asymmetric dihydroxylation of a corresponding alkene precursor are common. While specific protocols for the asymmetric synthesis of this compound are not extensively documented, related syntheses of chiral diols provide a conceptual framework.

Resolution of Racemic Mixtures: This approach involves synthesizing a mixture of enantiomers (a racemate) and then separating them. Common resolution techniques include:

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic diol with a chiral resolving agent, such as a chiral acid or base. These diastereomeric salts have different physical properties (e.g., solubility) and can be separated by crystallization.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation. Polysaccharide-based CSPs are often effective for the resolution of compounds with aromatic rings and hydroxyl groups.

Stereoselective Transformations and Their Implications

Once the individual stereoisomers of this compound are obtained, they can undergo stereoselective transformations. In such reactions, the stereochemistry of the starting material influences the stereochemistry of the product. This is of paramount importance in the synthesis of complex molecules where precise control over multiple chiral centers is required.

The diol functionality in this compound allows for a variety of chemical modifications, such as etherification, esterification, or oxidation. When these reactions are carried out on a single stereoisomer, they can proceed with retention or inversion of configuration at one or both chiral centers, depending on the reaction mechanism.

The ability to perform stereoselective transformations on the erythro and threo isomers of this compound opens up avenues for the synthesis of a diverse range of chiral molecules with potential applications in materials science and medicinal chemistry. The specific stereochemistry of these transformation products can have a profound impact on their physical, chemical, and biological properties.

Advanced Synthetic Methodologies for 1,4 Di 4 Hydroxyphenyl 2,3 Butanediol

Chemical Synthesis Routes of the Core Butanediol (B1596017) Structure

The formation of the 2,3-butanediol (B46004) core substituted with 4-hydroxyphenyl groups at the 1 and 4 positions can be achieved through various chemical strategies. These methods often focus on the creation of the central C2-C3 bond and the stereocontrolled introduction of the two hydroxyl groups.

Regioselective and Stereoselective Synthesis Strategies

A primary method for the synthesis of 1,2-diols is the pinacol (B44631) coupling reaction , which involves the reductive dimerization of two carbonyl compounds. wikipedia.orgnumberanalytics.com In the context of 1,4-Di-(4-hydroxyphenyl)-2,3-butanediol, this would entail the coupling of a suitable precursor such as 4-hydroxyphenylacetaldehyde. The reaction proceeds via a one-electron reduction of the carbonyl group to form a ketyl radical anion. wikipedia.org Two of these radicals then couple to form the vicinal diol. wikipedia.org The stereoselectivity of this reaction can be influenced by the choice of reducing agent and reaction conditions.

Another key strategy is the stereoselective reduction of a 1,4-diaryl-2,3-butanedione precursor. While specific literature for the 4-hydroxyphenyl derivative is scarce, studies on analogous 1,4-diaryl-1,4-diones demonstrate the feasibility of this approach. The reduction can be achieved using various chemical reducing agents, where the stereochemical outcome is dictated by the reagent and the substrate's structure.

Catalytic Approaches in Butanediol Formation

Catalysis plays a crucial role in enhancing the efficiency and selectivity of butanediol synthesis. In pinacol coupling reactions, various metal catalysts, including titanium complexes (like TiCl₄), samarium iodide (SmI₂), and magnesium, are commonly employed as reducing agents. numberanalytics.com For the synthesis of 1,4-diaryl-2,3-butanediols, the choice of catalyst is critical for achieving high yields and desired stereoisomers. organic-chemistry.org

For instance, the catalytic, highly enantio- and diastereoselective pinacol coupling has been demonstrated using tethered bis(8-quinolinolato) ligands, which could be adapted for precursors of this compound. organic-chemistry.org Furthermore, photoredox catalysis in combination with a chiral phosphoric acid catalyst has been shown to effect the intramolecular reductive coupling of ketones and hydrazones to yield cyclic syn 1,2-amino alcohol derivatives, a strategy that could potentially be adapted for diol synthesis. organic-chemistry.org

The table below summarizes some catalytic systems used in pinacol coupling reactions that could be relevant for the synthesis of the target compound.

| Reactant Example | Reducing Agent/Catalyst | Product Example | Yield (%) | Reference |

| Benzaldehyde | TiCl₄ | 1,2-Diphenylethane-1,2-diol | 80 | numberanalytics.com |

| Acetone | SmI₂ | 2,3-Dimethylbutane-2,3-diol | 90 | numberanalytics.com |

| Cyclohexanone | Mg | 1,1'-Bicyclohexyl-1,1'-diol | 85 | numberanalytics.com |

Novel Reagents and Reaction Conditions

Recent advancements in organic synthesis have introduced novel reagents and conditions that can be applied to the synthesis of 1,4-diaryl-2,3-butanediols. The use of low-valent titanium reagents, for example, has been shown to mediate the pinacol cross-coupling of aromatic aldehydes. organic-chemistry.org Additionally, the use of a Zn/InCl₃ system in aqueous media has been reported for pinacol cross-coupling reactions of aldehydes with α,β-unsaturated ketones, showcasing the potential for more environmentally benign reaction conditions. organic-chemistry.org

The development of organo-photocatalysts, such as those with a carbazole (B46965) core, for visible-light-driven reductive pinacol coupling represents a frontier in this field. organic-chemistry.org These methods offer the potential for milder reaction conditions and unique selectivity profiles.

Chemoenzymatic and Biosynthetic Approaches

Biocatalysis and metabolic engineering offer powerful alternatives to traditional chemical synthesis, often providing high stereoselectivity and milder reaction conditions.

Engineered Microbial Pathways for Related Diols

While direct microbial synthesis of this compound has not been reported, extensive research into the microbial production of 2,3-butanediol (2,3-BDO) provides a strong foundation. mdpi.comelsevierpure.com Microorganisms such as Klebsiella oxytoca, Bacillus species, and Saccharomyces cerevisiae have been engineered for efficient 2,3-BDO production. organic-chemistry.org

The typical biosynthetic pathway for 2,3-BDO starts from pyruvate, which is converted to α-acetolactate by α-acetolactate synthase. elsevierpure.com Subsequently, α-acetolactate is decarboxylated to acetoin, which is then reduced to 2,3-butanediol by butanediol dehydrogenase (BDH). elsevierpure.comresearchgate.net The stereochemistry of the final product is determined by the specific BDH enzyme used. researchgate.net

To produce this compound, a microbial host could potentially be engineered to utilize a precursor like 4-hydroxyphenylpyruvic acid, which is an intermediate in the metabolism of tyrosine. This precursor could theoretically be converted through a series of enzymatic steps analogous to the 2,3-BDO pathway to yield the desired diarylbutanediol. This would likely involve the introduction of novel or engineered enzymes capable of acting on the bulkier, functionalized substrates.

The table below outlines some microorganisms engineered for the production of related diols.

| Microorganism | Engineered Pathway Focus | Product | Titer (g/L) | Reference |

| Klebsiella pneumoniae | Overexpression of budABC genes | (2R,3R)-2,3-Butanediol | 106.7 | elsevierpure.com |

| Escherichia coli | Introduction of 2,3-BD dehydrogenase | (2S,3S)-2,3-Butanediol | - | researchgate.net |

| Saccharomyces cerevisiae | Metabolic engineering strategies | 2,3-Butanediol | - | organic-chemistry.org |

Biocatalytic Transformations of Precursors

A chemoenzymatic approach, combining chemical synthesis of a precursor with a subsequent biocatalytic step, is a highly attractive strategy. For the synthesis of this compound, a diketone precursor, 1,4-di-(4-hydroxyphenyl)-2,3-butanedione, could be synthesized chemically and then stereoselectively reduced using an isolated alcohol dehydrogenase (ADH).

Studies on the bioreduction of 1,4-diaryl-1,4-diones have shown that ADHs, such as that from Ralstonia sp. (RasADH) overexpressed in E. coli, can effectively catalyze the reduction to the corresponding (1S,4S)-diols with high diastereo- and enantiomeric excess. mdpi.com This enzymatic reduction is typically performed in a buffered aqueous solution, often with a co-solvent to aid substrate solubility, and utilizes a cofactor regeneration system, such as glucose and glucose dehydrogenase. mdpi.com

An efficient method for preparing pure enantiomers of 2,3-butanediol from commercially available mixtures of d,l- and meso-isomers has been developed using lipases for sequential kinetic resolution, which could be conceptually applied to the resolution of a racemic mixture of this compound. diva-portal.org

Optimization of Fermentation Processes for Related Compounds

The microbial production of butanediol isomers serves as a significant precedent for the potential bio-based synthesis of this compound. Research has extensively focused on optimizing the fermentation processes for simpler butanediols like 2,3-butanediol (2,3-BDO) and 1,4-butanediol (B3395766) (1,4-BDO), offering insights into strategies that could be adapted for more complex derivatives.

Microbiological synthesis of 2,3-BDO is a well-established alternative to chemical methods, utilizing various bacterial strains from genera such as Klebsiella, Bacillus, Serratia, and Enterobacter. nih.gov These microorganisms can convert both hexoses and pentoses, derived from cost-effective and renewable feedstocks like agricultural residues and wood hydrolysates, into 2,3-BDO. nih.gov Significant enhancements in microbial production have been achieved through several key strategies: the screening of highly efficient natural microbial strains, the use of economical alternative substrates, and the genetic improvement of the producing microorganisms. nih.gov For instance, research on Paenibacillus polymyxa ICGEB2008 demonstrated the production of pure (R,R)-2,3-butanediol from lignocellulosic hydrolysate. nih.gov Optimization of the culture medium through experimental designs like Plackett-Burman and Box-Behnken identified crucial components such as manganese, potassium, and yeast extract that significantly impact 2,3-BDO production. nih.gov This optimization led to a 2.3-fold increase in maximum volumetric productivity. nih.gov

Similarly, the bio-based production of 1,4-BDO is gaining traction as a sustainable alternative to petroleum-based synthesis. rsc.org The microbial production of 1,4-BDO has been successfully achieved in E. coli by introducing artificial biosynthetic pathways. nih.gov One such pathway starts from the Krebs cycle intermediate succinyl-CoA. nih.gov The metabolism of 1,4-BDO has also been studied in organisms like Pseudomonas putida KT2440, which can utilize it as a sole carbon source. nih.gov While wild-type strains exhibit slow growth, adaptive laboratory evolution has led to strains with significantly improved growth rates and yields. nih.gov

The table below summarizes key findings in the optimization of fermentation processes for related butanediols, which could inform future work on this compound.

| Related Compound | Microorganism(s) | Key Optimization Strategies | Notable Findings |

| (R,R)-2,3-Butanediol | Paenibacillus polymyxa ICGEB2008 | Medium optimization (Plackett-Burman and Box-Behnken designs), use of lignocellulosic hydrolysate. nih.gov | Identified Mn, K, and yeast extract as crucial for production; achieved a 2.3-fold increase in volumetric productivity. nih.gov |

| 2,3-Butanediol | Klebsiella, Bacillus, Serratia, Enterobacter | Screening of efficient strains, use of waste biomass (e.g., glycerol, agricultural residues), genetic modification of producers. nih.gov | Enables the use of low-cost, renewable feedstocks for production. nih.gov |

| 1,4-Butanediol | Escherichia coli (genetically engineered) | Implementation of artificial biosynthetic pathways starting from succinyl-CoA. nih.gov | Successful de novo microbial production of 1,4-BDO. nih.gov |

| 1,4-Butanediol | Pseudomonas putida KT2440 | Adaptive laboratory evolution. nih.gov | Isolated strains with significantly enhanced growth rate and yield on 1,4-BDO. nih.gov |

Isolation and Structural Elucidation from Natural Sources (if applicable)

While direct evidence for the natural occurrence of this compound is not prominently documented, a closely related and structurally similar compound, 2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol (also known as Secoisolariciresinol), has been identified in various plant species. nih.gov This compound has been reported in organisms such as Daphne genkwa and Berchemia floribunda. nih.gov The methodologies employed for the extraction, purification, and structural confirmation of such related natural products provide a framework for the potential isolation of this compound, should it be discovered in a natural source.

Extraction and Purification Techniques

The isolation of lignans (B1203133) and related phenolic compounds from plant materials typically involves a series of extraction and chromatographic steps. While specific protocols for this compound are not available due to its apparent absence in the surveyed literature as a natural product, the general procedures for similar compounds can be outlined.

For related butanediols produced via fermentation, such as 1,4-BDO, purification from aqueous streams is a critical step. Industrial processes often involve energy-intensive distillation. google.com However, alternative methods like liquid-liquid extraction have been developed to recover 1,4-BDO and its co-products. google.com One patented process describes the use of a solvent in a liquid-liquid extraction to separate 1,4-BDO and other valuable chemicals from the aqueous fermentation broth, followed by more straightforward separation of the solvent and the desired products. google.com Another purification process for crude 1,4-BDO involves extraction with an ether as the extractant, followed by distillation to remove the ether and further distillative purification of the BDO. wipo.int For crude 1,4-BDO streams containing impurities, a process involving hydrogenation over a heterogeneous copper catalyst has also been developed to purify the final product. google.com

The table below details common extraction and purification techniques that could be applicable.

| Technique | Description | Potential Application for Target Compound |

| Solvent Extraction | Use of organic solvents (e.g., ethanol, methanol, ethyl acetate) to extract compounds from plant biomass. | Initial extraction from a potential natural source. |

| Liquid-Liquid Extraction | Separation of compounds from a mixture based on their relative solubilities in two different immiscible liquids. google.com | Purification from an aqueous fermentation broth if produced biologically. google.com |

| Column Chromatography | Separation of compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel, Sephadex). | Fine purification of the target compound from a crude extract. |

| Preparative HPLC | High-resolution separation technique used to isolate pure compounds from a mixture. | Final purification step to obtain a highly pure sample of the target compound. |

| Melt Crystallization | Purification based on the fractional crystallization of the compound from its molten state. google.com | An alternative to distillation for purification. google.com |

Confirmation of Natural Occurrence

The confirmation of this compound as a naturally occurring compound would necessitate its isolation from a biological source and rigorous structural elucidation. As of the current literature survey, there is no definitive confirmation of its natural occurrence. The LOTUS database of natural products includes the related compound 2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol but does not list this compound. nih.gov

Should a potential natural source be identified, the isolated compound's structure would need to be unequivocally confirmed using a combination of spectroscopic and spectrometric techniques.

Derivatization and Structural Modification of 1,4 Di 4 Hydroxyphenyl 2,3 Butanediol

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of 1,4-Di-(4-hydroxyphenyl)-2,3-butanediol typically involves the acid-catalyzed condensation of a phenol (B47542) with a suitable carbonyl compound. This general approach allows for significant structural diversity. For instance, reacting phenol with various ketones or aldehydes can alter the substituent groups on the bridging carbon atoms of the butane (B89635) chain.

A common synthetic route for bisphenols is the reaction of a phenol with an "oxomethylene" compound, such as a ketone, in the presence of an acid catalyst. google.com This method can be adapted to produce a wide array of bisphenol structures. By selecting different starting materials, chemists can create a family of related compounds. For example, using ethyl methyl ketone instead of a diketone with phenol would yield Bisphenol B (2,2-bis(4-hydroxyphenyl)butane), a close structural analogue. nih.gov

Another synthetic strategy involves the condensation of p-substituted phenols with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of trifluoroacetic acid, which can produce 1,1,4,4-tetrakis(2-hydroxyphenyl)butane type compounds. rsc.org While structurally different, this method highlights alternative pathways to complex polyphenol structures originating from similar precursors.

The table below lists several common bisphenol analogues, illustrating the structural variety that can be achieved by modifying the bridging alkyl group.

| Compound Name | IUPAC Name | Bridging Structure |

| Bisphenol A (BPA) | 4,4'-(propane-2,2-diyl)diphenol | -C(CH₃)₂- |

| Bisphenol B (BPB) | 4,4'-(butane-2,2-diyl)diphenol | -C(CH₃)(C₂H₅)- |

| Bisphenol F (BPF) | 4,4'-methylenediphenol | -CH₂- |

| Bisphenol E (BPE) | 4,4'-(ethane-1,1-diyl)diphenol | -CH(CH₃)- |

| Bisphenol Z (BPZ) | 4,4'-(cyclohexane-1,1-diyl)diphenol | Cyclohexylidene |

This table presents a selection of bisphenol analogues to illustrate structural diversity.

Functionalization at Hydroxyl Groups (e.g., Etherification, Esterification)

The two phenolic hydroxyl (-OH) groups are primary sites for functionalization. Their reactivity allows for the formation of ethers and esters, which can dramatically alter the molecule's properties and utility.

Etherification: A significant etherification reaction is the formation of diglycidyl ethers. This is typically achieved by reacting the bisphenol with epichlorohydrin (B41342) in the presence of a base like sodium hydroxide. wikipedia.org The resulting derivative, a diepoxide, is a crucial monomer for producing epoxy resins. The epoxy groups are highly reactive and can undergo ring-opening polymerization to form a durable, cross-linked polymer network. For the target molecule, this would result in 1,4-Di-(4-glycidyloxyphenyl)-2,3-butanediol.

Esterification: Esterification of the hydroxyl groups is another key modification. This can be accomplished by reacting the diol with acyl chlorides, anhydrides, or carboxylic acids. For example, reaction with diacyl chlorides like terephthaloyl chloride or isophthaloyl chloride in an interfacial polymerization process yields aromatic polyesters, also known as polyarylates. researchgate.netresearchgate.net This reaction is fundamental to using bisphenols as monomers in step-growth polymerization. Additionally, biosynthetic pathways have been developed to esterify similar polyols like 1,2,4-butanetriol, demonstrating that enzymatic methods can also be employed for such transformations to alter properties like water solubility. nih.gov

Modifications of the Phenyl Rings

The aromatic phenyl rings of this compound can undergo various chemical modifications, most commonly through electrophilic aromatic substitution. These reactions allow for the introduction of different functional groups onto the ring, which can fine-tune the electronic and steric properties of the molecule.

Research on related bisphenol analogues has shown that the phenyl rings can be hydroxylated at the ortho position to the existing hydroxyl group. nih.govnih.gov Furthermore, substituents on the phenyl ring, such as methyl groups, can be oxidized. nih.govnih.gov While these specific examples come from biotransformation studies using bacteria, they confirm the chemical possibility of modifying the aromatic core. nih.gov

Another important modification is the formation of benzoxazine (B1645224) rings. This involves reacting the bisphenol with a primary amine and formaldehyde, leading to the formation of a bifunctional benzoxazine monomer. bohrium.comresearchgate.net These monomers can then undergo thermal ring-opening polymerization to produce polybenzoxazines, a class of high-performance phenolic resins that cure without the release of by-products. bohrium.com

Butanediol (B1596017) Derivatives as Precursors for Complex Molecules

The derivatized forms of this compound are valuable precursors for the synthesis of more complex molecules, ranging from high-performance polymers to specialized fine chemicals.

Derivatives of bisphenols are extensively used as monomers in the polymer industry. The bifunctional nature of these molecules, possessing two reactive hydroxyl groups, makes them ideal building blocks for various step-growth polymers.

Polycarbonates: A primary application for bisphenols is in the manufacture of polycarbonate resins. nih.gov The reaction typically involves phosgene (B1210022) or a diphenyl carbonate in a polycondensation reaction with the bisphenol. The resulting polymer has excellent optical clarity, toughness, and thermal stability.

Polyesters (Polyarylates): As mentioned, the esterification of the hydroxyl groups with diacyl chlorides leads to the formation of polyarylates. researchgate.netresearchgate.net These materials are known for their high-temperature performance and mechanical strength. Copolymers can be synthesized by using a mixture of different bisphenols or diacyl chlorides to achieve a desired balance of properties. researchgate.net

Polyurethanes: The hydroxyl groups of the diol can react with diisocyanates, such as 4,4'-methylenebis(phenyl isocyanate) (MDI), to form polyurethanes. nih.gov In this context, the diol acts as a chain extender, contributing to the hard segment of the polyurethane, which influences properties like elasticity and hardness.

Epoxy Resins: The diglycidyl ether derivatives, formed through etherification, are fundamental components of epoxy resin systems. wikipedia.org These resins are widely used as adhesives, coatings, and matrix materials for composites due to their excellent adhesion, chemical resistance, and mechanical properties.

The table below summarizes the use of bisphenol-type diols as precursors in polymer science.

| Polymer Type | Co-reactant | Key Linkage |

| Polycarbonate | Phosgene, Diphenyl Carbonate | Carbonate (-O-(C=O)-O-) |

| Polyester (Polyarylate) | Diacyl Chloride | Ester (-O-(C=O)-) |

| Polyurethane | Diisocyanate | Urethane (B1682113) (-O-(C=O)-NH-) |

| Epoxy Resin | (Self-polymerized or with hardeners) | Ether (-O-) |

This table illustrates the role of diol derivatives as precursors in the synthesis of various important polymers.

Beyond polymers, derivatives of this compound can serve as intermediates in the synthesis of non-polymeric, high-value fine chemicals. The structural complexity of these molecules makes them attractive starting points for creating other complex targets.

Diol compounds of this type are recognized as potentially useful intermediates for creating other monomers or cross-linking agents for specialized applications. nih.gov Furthermore, creating urethane derivatives from these diols can lead to molecules with potential biological activity, such as fungicides or bactericides. nih.gov

The butanediol core is also a feature in molecules of interest to the pharmaceutical industry. For example, the asymmetric synthesis of chiral butanediols like (R)-1,3-butanediol is pursued for use as a building block in pharmaceuticals. nih.gov This suggests that chiral versions of this compound could serve as valuable chiral synthons. Additionally, processes like Friedel-Crafts alkylation using phenol derivatives are employed to create specialty chemicals like Raspberry Ketone, demonstrating the utility of such structures in catalyzed reactions to produce valuable compounds. google.com

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural and stereochemical analysis of organic compounds. For a molecule with multiple chiral centers like 1,4-Di-(4-hydroxyphenyl)-2,3-butanediol, NMR is particularly powerful in differentiating between its various stereoisomers.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific experimental NMR data for this compound is not extensively reported in the public domain, the characterization of structurally similar lignans (B1203133), such as secoisolariciresinol (B192356), provides a strong basis for predicting its spectral features. Secoisolariciresinol features methoxy (B1213986) groups on the phenolic rings, but the core butanediol (B1596017) structure and its protons and carbons would exhibit comparable NMR behavior.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial overview of the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the 4-hydroxyphenyl groups, the methine protons at C-2 and C-3, and the methylene (B1212753) protons at C-1 and C-4 of the butanediol chain. The chemical shifts and coupling constants of these protons are highly dependent on their stereochemical environment.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and establishing connectivity.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network, for instance, connecting the protons on C-2 and C-3, and the protons on C-1 with C-2, and C-3 with C-4.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

A complete assignment of the ¹H and ¹³C NMR spectra of the related compound, secoisolariciresinol diglucoside, has been achieved using such 2D NMR techniques, demonstrating their power in elucidating the complex structures of these lignans. researchgate.netmdpi.com

Chiral NMR Spectroscopic Studies

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This precise mass measurement helps to distinguish it from other compounds with the same nominal mass but different elemental compositions. Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ions for HRMS analysis. nih.gov

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of the molecular ion. By inducing fragmentation and analyzing the resulting product ions, it is possible to deduce the connectivity of the molecule. For this compound, characteristic fragmentation would likely involve the cleavage of the C-C bonds within the butanediol chain and the loss of water from the hydroxyl groups. The fragmentation of the related secoisolariciresinol diglucoside has been studied, revealing key fragmentation patterns that help in its identification. nih.gov Analysis of these pathways provides a fingerprint for the molecule, aiding in its structural confirmation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

O-H stretching: A broad band in the IR spectrum around 3600-3200 cm⁻¹ due to the phenolic and alcoholic hydroxyl groups.

C-H stretching: Bands for aromatic and aliphatic C-H bonds in the region of 3100-2850 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

C-O stretching: Bands corresponding to the phenolic and alcoholic C-O bonds would be observed in the 1260-1000 cm⁻¹ range.

While specific IR and Raman spectra for this compound are not widely published, the analysis of similar compounds containing hydroxyphenyl moieties provides a reference for the expected vibrational frequencies. researchgate.netnih.gov The NIST Chemistry WebBook provides IR and Raman data for the parent compound 1,4-butanediol (B3395766), which would form the basis of the aliphatic portion of the target molecule's spectrum. nist.govchemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction is the first critical step. Once a crystal is mounted and exposed to an X-ray beam, the diffraction pattern is collected and analyzed. The resulting electron density map allows for the precise placement of each atom in the crystal lattice. While specific crystallographic data for this compound is not prominently available in public literature, the analysis would yield data similar to that obtained for other complex organic molecules. mdpi.commdpi.com For instance, analysis of related butanediol structures has revealed anti-conformations of specific moieties and detailed hydrogen-bonding networks that form helical constructs within the crystal structure. nih.gov The determination of the absolute configuration of stereocenters is a key outcome of such an analysis, confirming whether the diol is in its (R,R), (S,S), or meso form.

Table 1: Illustrative Crystallographic Data Determined by X-ray Diffraction (Note: This table is representative of the parameters that would be determined and is not based on experimental data for the title compound.)

| Parameter | Description | Example Value (Hypothetical) |

| Crystal System | The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic). mdpi.com | Monoclinic |

| Space Group | A more detailed description of the crystal's symmetry, including translational elements. mdpi.com | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. mdpi.com | a=10.1 Å, b=5.4 Å, c=12.8 Å |

| Volume (V) | The volume of the unit cell, calculated from its dimensions. mdpi.com | 690 ų |

| Z | The number of molecules per unit cell. mdpi.com | 2 |

| Calculated Density | The theoretical density of the crystal. | 1.32 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

Advanced Chromatographic Separations

Chromatography is a cornerstone of analytical chemistry, essential for separating individual components from a mixture. For this compound, which has multiple stereoisomers (enantiomers and diastereomers), advanced chromatographic techniques are necessary for both preparative isolation and analytical quantification.

Due to the presence of two chiral centers at the C2 and C3 positions, this compound can exist as a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S), which is achiral). The separation of these enantiomers, known as chiral resolution, is critical as different enantiomers can exhibit distinct biological activities. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for enantiomer resolution. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Macrocyclic antibiotics, such as vancomycin, are used as chiral selectors in some HPLC columns and have proven effective for separating certain classes of chiral compounds. researchgate.net The choice of mobile phase, its pH, and the organic modifier are optimized to achieve baseline separation. researchgate.net

Gas Chromatography (GC): For volatile or derivatized analytes, chiral GC is the method of choice. This technique employs capillary columns coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. nih.govnih.gov For example, the stereoisomers of 2,3-butanediol (B46004) have been successfully determined using GC-MS with a chiral capillary column, allowing for the differentiation of the R,R, S,S, and meso forms. nih.gov The selection of the appropriate cyclodextrin derivative and the optimization of the temperature program are crucial for achieving high resolution. nih.govsigmaaldrich.com

Table 2: Examples of Chiral Stationary Phases (CSPs) for Resolution of Enantiomers

| CSP Type | Common Application Areas | Separation Principle |

| Cyclodextrin Derivatives (GC) | Alcohols, diols, esters, amines, epoxides. nih.govsigmaaldrich.com | Inclusion complexation, where enantiomers fit differently into the chiral cavity. |

| Polysaccharide Derivatives (HPLC) | Broad applicability for a wide range of chiral compounds. | Chiral grooves and cavities formed by the helical structure of the polysaccharide. |

| Macrocyclic Antibiotics (HPLC) | Amino acids, peptides, various neutral and basic compounds. researchgate.net | Multiple interactions including hydrogen bonding, dipole-dipole, and steric effects. |

| Pirkle-type (Brush-type) (HPLC) | Compounds with π-acidic or π-basic aromatic rings. | π-π interactions, hydrogen bonding, and dipole stacking. |

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry (MS), providing a robust tool for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of thermally stable and volatile compounds. researchgate.net For non-volatile diols like this compound, derivatization is often required to increase volatility and improve chromatographic performance. nih.govnih.gov The sample is injected into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous identification. oiv.intoiv.int GC-MS has been successfully used to determine 2,3-butanediol isomers in complex matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing non-volatile, polar, and thermally labile compounds without the need for derivatization. mdpi.com A sample is separated using HPLC, and the eluent is directed into the mass spectrometer. Techniques like electrospray ionization (ESI) are commonly used to generate ions in the gas phase. nih.gov Tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions. mdpi.comnih.gov This method is widely used for targeted quantification in complex biological and environmental samples due to its high reproducibility and ability to separate isobaric compounds. mdpi.comnih.gov

Table 3: Typical Parameters for Hyphenated Chromatographic Techniques in Diol Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Column | Capillary column (e.g., DB-WAX, 60 m x 0.25 mm). oiv.int | Reversed-phase column (e.g., C18). nih.gov |

| Carrier/Mobile Phase | Inert gas (e.g., Helium, Hydrogen). oiv.intoiv.int | Gradient of aqueous solvent (e.g., water with 0.01% acetic acid) and organic solvent (e.g., acetonitrile/methanol). nih.gov |

| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI), positive or negative mode. nih.gov |

| Detector | Quadrupole or Ion Trap Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) Mass Analyzer. mdpi.com |

| Analysis Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification). | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) (for quantification). mdpi.com |

Computational and Theoretical Studies on 1,4 Di 4 Hydroxyphenyl 2,3 Butanediol

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as 1,4-Di-(4-hydroxyphenyl)-2,3-butanediol, might interact with a biological target, typically a protein receptor. These methods are crucial in preclinical research for estimating the binding affinity and mode of interaction.

Ligand-Receptor Interaction Predictions (pre-clinical, non-human)

Molecular docking simulations have been instrumental in predicting the binding of phenolic compounds to various receptors. For instance, studies on estrogen receptors (ER) have shown that di-hydroxyl compounds can bind effectively within the ligand-binding domain. nih.gov The two hydroxyl groups on the phenyl rings of this compound are predicted to be key interaction points, forming hydrogen bonds with amino acid residues in the receptor's binding pocket.

In the context of the estrogen receptor alpha (ERα), key interacting residues often include Glu353, Arg394, and His524. nih.govnih.gov Docking studies of similar di-hydroxyl compounds predict that one of the phenolic hydroxyl groups of this compound would likely interact with Arg394 and Glu353, potentially bridged by a water molecule, while the other phenolic hydroxyl group could form interactions with other residues within the pocket. nih.gov The central butane-2,3-diol linker also plays a critical role in orienting the two hydroxyphenyl groups at an optimal distance for receptor binding.

Table 1: Predicted Ligand-Receptor Interactions for this compound with Estrogen Receptor Alpha (ERα) (Illustrative)

| Interacting Residue of ERα | Type of Interaction with Ligand | Predicted Distance (Å) |

| Arg394 | Hydrogen Bond | ~2.8 |

| Glu353 | Hydrogen Bond (Water-mediated) | ~3.0 |

| His524 | Hydrogen Bond | ~2.9 |

| Leu346 | Hydrophobic Interaction | ~3.5 |

| Leu387 | Hydrophobic Interaction | ~3.8 |

| Phe404 | Pi-Pi Stacking | ~4.5 |

Note: This data is illustrative and based on docking studies of similar phenolic compounds with the estrogen receptor. nih.govnih.govmdpi.com The exact distances and interactions would require specific simulation of this compound.

Conformational Analysis

The conformational flexibility of this compound is a key determinant of its biological activity. The molecule has two chiral centers at the C2 and C3 positions of the butane (B89635) chain, leading to different stereoisomers (e.g., erythro and threo). The rotational freedom around the single bonds allows the molecule to adopt various conformations, and identifying the low-energy, bioactive conformation is a primary goal of conformational analysis.

Studies on the simpler butane-2,3-diol have shown that the relative orientation of the hydroxyl groups (gauche or anti) significantly affects the stability of the conformers. rsc.org For this compound, the bulky 4-hydroxyphenyl substituents introduce further steric considerations. The most stable conformers are likely to be those that minimize steric hindrance between the large phenyl groups while allowing for favorable intramolecular hydrogen bonding between the hydroxyl groups of the diol backbone. The relative orientation of the two phenyl rings is crucial for fitting into a receptor's binding site.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamentally linked to its reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

For phenolic compounds like this compound, the HOMO is typically localized on the electron-rich hydroxyphenyl rings, indicating that these are the likely sites for electrophilic attack and are responsible for the compound's antioxidant properties. The LUMO is generally distributed over the aromatic rings as well. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.netresearchgate.net

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -5.5 to -6.0 | Electron-donating ability (antioxidant potential) |

| LUMO Energy | -1.0 to -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 | Chemical reactivity and stability |

Note: These values are illustrative and based on DFT calculations of structurally related phenolic and diol compounds. nih.govresearchgate.netresearchgate.net The exact values would depend on the specific stereoisomer and the level of theory used in the calculation.

Spectroscopic Property Simulations

Quantum chemical calculations can simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These simulations are valuable for confirming the structure of synthesized compounds and for interpreting experimental spectra.

Simulated 1H and 13C NMR spectra can help in the assignment of peaks in experimentally obtained spectra, especially for complex structures like this compound. rsc.orgepstem.net Similarly, simulated IR spectra can predict the vibrational modes of the molecule, with characteristic peaks for the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the phenyl rings. epstem.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding human clinical data)

SAR and QSAR studies are essential for understanding how the chemical structure of a series of compounds relates to their biological activity. nih.govnih.govmdpi.com For lignans (B1203133) and related phenolic compounds, these studies help to identify the key structural features required for a specific biological effect.

For this compound and its analogs, SAR studies have highlighted the importance of the phenolic hydroxyl groups. researchgate.net Their presence and position on the phenyl rings are often crucial for activity. The stereochemistry of the central butanediol (B1596017) chain is also a significant factor, as different stereoisomers can exhibit different biological activities due to their unique three-dimensional shapes, which affect how they fit into a receptor's binding site. elsevierpure.com

QSAR models use statistical methods to correlate physicochemical descriptors of molecules with their biological activity. imist.ma For a series of lignan (B3055560) derivatives, descriptors such as hydrophobicity (logP), electronic properties (like HOMO/LUMO energies), and steric parameters can be used to build a mathematical model that predicts the activity of new, unsynthesized compounds. imist.manih.gov

Table 3: Key Structural Features and Their Impact on Activity from SAR Studies of Related Lignans

| Structural Feature | General Observation on Activity | Reference |

| Phenolic Hydroxyl Groups | Essential for antioxidant and receptor binding activities. | researchgate.net |

| Methoxy (B1213986) Substituents on Phenyl Ring | Can modulate activity and metabolic stability. | researchgate.net |

| Stereochemistry of Butanediol Core | Influences the spatial orientation of phenyl groups and receptor fit. | elsevierpure.com |

| Nature of the Linker | The length and flexibility of the linker between phenyl rings affect receptor affinity. | nih.gov |

Note: This table summarizes general trends observed in SAR studies of lignans and related phenolic compounds.

Reaction Mechanism Studies and Transition State Analysis

As of the latest available scientific literature, specific computational and theoretical studies focusing on the reaction mechanism and transition state analysis of this compound are not present in publicly accessible research databases. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways, transition states, and the energetics of chemical transformations, it appears that dedicated studies on this particular compound have not been published. nih.govsmu.edusemanticscholar.orgchemrxiv.org

The formation of similar diarylbutane structures often involves the oxidative coupling of phenolic compounds. rsc.orgwikipedia.orgresearchgate.netresearchgate.net This process typically proceeds through the formation of phenoxyl radicals, which can then couple in various ways (C-C or C-O bond formation) to create a diverse range of products. wikipedia.orgnih.gov The regioselectivity and stereoselectivity of these reactions are influenced by the reaction conditions, the nature of the catalyst (often transition metal complexes or enzymes like laccase), and the electronic properties of the phenolic precursors. wikipedia.orgnih.govnih.govresearchgate.netrsc.orgnih.govmdpi.com

A theoretical investigation into the reaction mechanism of this compound would likely involve:

Modeling of Reactants and Products: Geometric optimization and electronic structure calculations of the starting materials (e.g., 4-hydroxyphenyl precursors) and the final this compound product.

Transition State Searching: Identification of the transition state structures for the key bond-forming steps. This is a critical part of understanding the reaction kinetics and the energy barriers that must be overcome. nih.govresearchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations map the reaction pathway from the transition state to the reactants and products, confirming that the identified transition state connects the correct minima on the potential energy surface. nih.gov

Thermodynamic and Kinetic Analysis: Calculation of reaction energies, activation energies, and Gibbs free energy profiles to determine the feasibility and spontaneity of the proposed reaction mechanism. semanticscholar.org

For instance, a computational study on a related process, the palladium-catalyzed β-X elimination reaction, demonstrated how DFT calculations can elucidate the influence of different functional groups on the reaction mechanism and energy barriers. nih.gov Similarly, studies on the thermal oxidation of other organic molecules have successfully used DFT to map out complex reaction networks involving multiple pathways and intermediates. nih.gov

In the context of enzymatic synthesis, such as those mediated by laccases, computational studies could model the substrate binding in the active site, the one-electron oxidation of the phenolic substrate to a radical, and the subsequent coupling steps. nih.govrsc.org These models can provide insights into the role of the enzyme in controlling the stereochemistry and regiochemistry of the product.

While the general principles of computational reaction mechanism analysis are well-established, their specific application to this compound remains an area for future research. Without dedicated studies, it is not possible to provide specific data tables on transition state energies, bond lengths, or vibrational frequencies for the reactions involving this compound.

Potential Research Applications of 1,4 Di 4 Hydroxyphenyl 2,3 Butanediol Non Clinical

As a Biochemical Probe in Mechanistic Studies

The structural similarity of 1,4-Di-(4-hydroxyphenyl)-2,3-butanediol to endogenous molecules like estrogen, due to the presence of 4-hydroxyphenyl groups, suggests its potential use as a biochemical probe. It could be employed in mechanistic studies to investigate ligand-receptor interactions, particularly with estrogen receptors. The stereochemistry of the diol backbone could be systematically varied to probe the geometric requirements of receptor binding pockets.

In the Development of Advanced Polymeric Materials

The bifunctional nature of this compound, with its two hydroxyl groups, makes it a viable candidate for use in polymer chemistry.

Monomer for Specialty Polymers

This compound can serve as a monomer in the synthesis of specialty polymers such as polyesters and polyurethanes. The incorporation of its rigid, aromatic structure into a polymer backbone would be expected to enhance thermal stability and mechanical strength. For instance, in the synthesis of polyesters, it could be reacted with various dicarboxylic acids to yield materials with tailored properties.

Table 1: Potential Polyester Properties with this compound as a Monomer

| Dicarboxylic Acid Co-monomer | Expected Polymer Characteristics | Potential Applications |

| Adipic Acid | Increased rigidity compared to standard polyester | Engineering plastics, fibers |

| Terephthalic Acid | High thermal stability, high tensile strength | High-performance films, coatings |

| Sebacic Acid | Improved flexibility while maintaining aromatic character | Elastomers, adhesives |

Cross-linking Agent for Polymeric Networks

The two hydroxyl groups of this compound allow it to act as a cross-linking agent, creating three-dimensional polymeric networks. This is particularly relevant in the production of thermosetting resins and hydrogels. For example, it can be used to cross-link polymers containing functional groups that react with hydroxyls, such as isocyanates or epoxides. The resulting cross-linked materials would likely exhibit enhanced solvent resistance and dimensional stability.

As a Scaffold for Novel Compound Libraries in Drug Discovery (pre-clinical stages only)

In the realm of preclinical drug discovery, the core structure of this compound can serve as a scaffold for the synthesis of new chemical entities. The phenolic hydroxyl groups and the aliphatic diol offer multiple points for chemical modification, allowing for the generation of a diverse library of compounds.

The 4-hydroxyphenyl moiety is a recognized pharmacophore in many biologically active compounds. nih.govrsc.org By using this butanediol (B1596017) as a starting point, medicinal chemists could explore new derivatives with potential therapeutic activities. For example, etherification or esterification of the hydroxyl groups could lead to compounds with altered solubility and pharmacokinetic profiles.

Role in Non-biological Chemical Processes (e.g., Catalysis, Solvent Research)

The potential for this compound in non-biological chemical processes is an area ripe for exploration. The hydroxyl groups could act as coordinating sites for metal catalysts, potentially influencing the stereochemical outcome of certain reactions. Its high boiling point and polar nature suggest it could be investigated as a specialty solvent for specific chemical transformations. nih.gov

Table 2: Potential Applications in Non-biological Chemical Processes

| Application Area | Potential Role of this compound | Rationale |

| Asymmetric Catalysis | Chiral ligand for metal catalysts | The stereocenters in the butanediol backbone could induce chirality in catalytic reactions. |

| Solvent Research | High-boiling point, polar, protic solvent | Suitable for reactions requiring high temperatures and polar environments. nih.gov |

| Organic Synthesis | Starting material for heterocyclic compounds | The diol and phenol (B47542) functionalities can be used to construct complex ring systems. |

Future Research Directions and Open Questions

Exploration of Undiscovered Stereoisomers and Their Unique Properties

A significant gap in the current understanding of 1,4-Di-(4-hydroxyphenyl)-2,3-butanediol lies in the characterization of its stereoisomers. The central 2,3-butanediol (B46004) moiety possesses two chiral centers at carbons 2 and 3. This inherent chirality means the compound can exist as multiple stereoisomers.

For the simpler parent molecule, 2,3-butanediol, three stereoisomers are known: a pair of enantiomers, (2R,3R) and (2S,3S), and an optically inactive meso compound, (2R,3S). wikipedia.orgresearchgate.net The distinct spatial arrangement of the hydroxyl groups in these isomers leads to different physical properties and biological activities. nih.gov For instance, different stereoisomers of 2,3-butanediol are produced by various microorganisms and can elicit different systemic defense responses in plants. wikipedia.orgnih.gov

Table 1: Known Stereoisomers of 2,3-Butanediol

| Isomer Name | Configuration | Optical Activity |

|---|---|---|

| Dextro-2,3-butanediol | (2S,3S) | Dextrorotatory (+) |

| Levo-2,3-butanediol | (2R,3R) | Levorotatory (-) |

| Meso-2,3-butanediol | (2R,3S) or (2S,3R) | Inactive |

This table is based on the known stereoisomers of the parent compound 2,3-butanediol and serves as a model for the potential isomerism in this compound. wikipedia.orgresearchgate.net

Development of More Efficient and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for synthesizing this compound is a critical area for future research. Current synthetic chemistry is increasingly focused on "green chemistry" principles, which prioritize the use of renewable feedstocks, reduction of waste, and avoidance of hazardous reagents. ornl.gov

Potential research directions in this area include:

Biocatalytic Methods: Exploring the use of enzymes or whole-cell microorganisms for the synthesis. For related diols, biocatalytic processes have been shown to offer high stereospecificity under mild reaction conditions. nih.gov Research could focus on identifying or engineering enzymes capable of coupling precursor molecules, such as derivatives of 4-hydroxyphenylpropane, to form the desired butanediol (B1596017) structure with high selectivity.

Catalytic Hydrogenation of Renewable Precursors: Investigating the synthesis of the target molecule from bio-based starting materials. For example, processes exist for producing 1,4-butanediol (B3395766) from succinic acid derived from fermentation. rsc.org A similar strategy could be envisioned where a suitable C4 precursor derived from biomass is functionalized with hydroxyphenyl groups and then selectively hydrogenated.

Flow Chemistry and Process Intensification: Moving from traditional batch synthesis to continuous flow processes. Flow chemistry can offer improved safety, better heat and mass transfer, and higher yields. segovia-hernandez.com The purification of diols can be energy-intensive, and developing intensified processes like reactive distillation or using dividing wall columns could lead to significant cost and energy savings. segovia-hernandez.com

Sustainable synthesis routes would not only make the production of this compound more economically viable but also align with the growing demand for environmentally responsible chemical manufacturing. rsc.orgresearchgate.net

Deeper Elucidation of Molecular Interaction Mechanisms

A fundamental area of inquiry is how this compound interacts with other molecules and materials at a molecular level. The compound's structure, featuring both hydrogen-bond-donating and -accepting hydroxyl groups and aromatic phenyl rings, suggests a rich potential for various non-covalent interactions.

Future research should aim to understand:

Hydrogen Bonding Networks: The four hydroxyl groups (two phenolic and two alcoholic) can participate in extensive hydrogen bonding. This could lead to self-assembly into complex supramolecular structures or strong interactions with polymers containing polar functional groups.

Hydrophobic and π-π Interactions: The two phenyl rings can engage in hydrophobic and π-stacking interactions. These forces are crucial in the association of polyphenolic compounds with macromolecules like proteins and polysaccharides. researchgate.net

Covalent Interactions: Under certain conditions, such as in the presence of oxidants, the phenolic moieties could be converted into reactive quinones, which can then form covalent bonds with other molecules. researchgate.net

Investigating these interactions will require a combination of computational and experimental techniques. Molecular dynamics simulations can predict how the molecule behaves in different environments and how its stereochemistry affects its binding modes. Experimentally, techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and isothermal titration calorimetry can provide direct evidence of these interactions and quantify their strength. A deeper understanding of these mechanisms is essential for designing materials with tailored properties. acs.org

Expansion of Non-clinical Material Science and Chemical Engineering Applications

While specific applications for this compound are not yet established, its molecular structure suggests significant potential in material science and chemical engineering. The parent compound, 1,4-butanediol, is a high-volume industrial chemical used to produce a variety of important polymers and solvents. rsc.org

Future research should explore the use of this compound as a:

Specialty Monomer: Its tetra-functional nature (four hydroxyl groups) makes it an excellent candidate as a monomer or cross-linking agent for producing novel polymers. It could be incorporated into polyesters, polyurethanes, and epoxy resins. wikipedia.org The rigid phenyl groups would likely enhance the thermal stability and mechanical strength of the resulting polymers, while the hydroxyl groups could improve adhesion and moisture affinity.

Component in Hydrogels: The ability to form extensive hydrogen bonds makes it a promising component for creating advanced hydrogels. Cross-linking hyaluronic acid or other biopolymers with molecules like 1,4-butanediol diglycidyl ether is a common strategy, and this compound could offer new properties for applications in biomedical engineering. sigmaaldrich.com

Building Block for Functional Materials: The phenolic groups offer sites for further chemical modification, allowing for the synthesis of more complex molecules. For instance, it could serve as a scaffold for creating liquid crystals, photosensitive materials, or specialty coatings. Its use in the synthesis of lignin-derived carbon quantum dots has been explored, highlighting its potential in creating nanomaterials with tunable optical properties. rsc.org

Table 2: Potential Non-Clinical Applications and Research Questions

| Application Area | Potential Role | Key Research Questions |

|---|---|---|

| Polymer Science | Specialty monomer, cross-linker | How does its incorporation affect the thermal, mechanical, and optical properties of polyesters and polyurethanes? |

| Biomaterials | Hydrogel component | Can it be used to create biocompatible hydrogels with controlled swelling and degradation properties? |

| Chemical Synthesis | Chemical intermediate, scaffold | What novel functional molecules can be synthesized from this compound? Can it be used as a chiral auxiliary? |

| Nanomaterials | Precursor for carbon dots | How do the synthesis conditions using this diol affect the properties of the resulting nanomaterials? rsc.org |

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The field of chemistry is being transformed by artificial intelligence (AI) and machine learning (ML), which can accelerate discovery and optimization. adhesivesandbondingexpo.com These computational tools are particularly well-suited to address the open questions surrounding this compound.

Future research can leverage AI and ML in several ways:

Property Prediction: Machine learning models can be trained on data from known polyphenols and diols to predict the properties of the undiscovered stereoisomers of the target compound. This includes predicting solubility, melting point, and even potential toxicity, thus guiding experimental efforts toward the most promising candidates. revvitysignals.comglobenewswire.com

Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes. worldpharmatoday.com By analyzing vast databases of chemical reactions, these tools can identify unconventional pathways that might be more sustainable or cost-effective than those designed by human chemists alone.

Formulation and Application Design: In material science, AI can accelerate the R&D process for new formulations. For example, predictive models could rapidly screen how different concentrations of this compound in a polymer blend would affect its final properties, reducing the need for extensive trial-and-error experimentation. adhesivesandbondingexpo.comncsu.edu

Mechanism Discovery: AI can help analyze complex datasets from spectroscopic and molecular dynamics studies to identify subtle patterns in molecular interactions, leading to a deeper understanding of the mechanisms discussed in section 9.3.

Q & A

How can researchers synthesize 1,4-Di-(4-hydroxyphenyl)-2,3-butanediol with high stereochemical purity?

Methodological Answer:

Synthesis requires coupling 4-hydroxyphenyl groups to a 2,3-butanediol backbone. A plausible approach involves:

- Step 1 : Protect hydroxyl groups on 2,3-butanediol using trimethylsilyl (TMS) or acetyl groups to prevent undesired side reactions.

- Step 2 : Perform a nucleophilic substitution or Suzuki-Miyaura coupling to introduce 4-hydroxyphenyl moieties. Catalysts like Pd(PPh₃)₄ and aryl boronic acids may be used under inert conditions .

- Step 3 : Deprotect using acidic (e.g., HCl/MeOH) or basic (e.g., K₂CO₃/MeOH) conditions.

- Stereochemical Control : Use chiral catalysts or enantioselective enzymes (e.g., lipases) during coupling. Validate stereoisomers via ¹H-¹³C HSQC NMR, as demonstrated for 2,3-butanediol isomers .

What analytical techniques are optimal for characterizing stereoisomers of this compound?

Methodological Answer:

- NMR Spectroscopy : High-resolution ¹H-¹³C HSQC NMR can distinguish rac- (2R,3R/2S,3S) and meso- (2R,3S) forms. Coupling constants (J-values) for vicinal hydroxyls (2,3-positions) will differ between isomers .

- Chiral HPLC : Use a Chiralpak® IG-3 column with a methanol/water mobile phase (pH 4.6 adjusted with sodium acetate and 1-octanesulfonate) for baseline separation .

- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular weight (C₁₆H₁₆O₄, exact mass 272.105 g/mol) and fragmentation patterns.

How do hydroxyphenyl substituents influence electrochemical oxidation pathways compared to unsubstituted butanediols?

Advanced Analysis:

Unsubstituted 2,3-butanediol undergoes electro-oxidation via C–C bond cleavage, facilitated by vicinal hydroxyl groups lowering the energy gap (1.633 eV) . For this compound:

- Electronic Effects : Electron-donating hydroxyphenyl groups may increase electron density at the 2,3-positions, potentially altering oxidation intermediates (e.g., favoring ketone over aldehyde formation).

- Steric Hindrance : Bulky substituents could slow reaction kinetics. Computational DFT studies should model substituent effects on transition states .

- Experimental Validation : Use cyclic voltammetry in alkaline media (1 M KOH) with Pt/C electrodes to compare oxidation currents with unsubstituted analogs .

What computational methods predict the reactivity of this compound in catalytic reactions?

Advanced Methodology:

- Density Functional Theory (DFT) : Calculate energy barriers for key reactions (e.g., oxidation, esterification) using B3LYP/6-311++G(d,p). Include solvent effects (e.g., PCM for water) and compare with experimental data .

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. Parameterize hydroxyphenyl groups using the GAFF force field.

- Contradiction Resolution : If experimental reaction yields deviate from DFT predictions, re-examine substituent-induced steric/electronic effects not captured in simplified models .

What are the challenges in isolating and purifying this compound from reaction mixtures?

Methodological Considerations:

- Solubility : The compound’s polarity (logP ~1.2 estimated) complicates extraction. Use mixed solvents (e.g., ethyl acetate/water) for liquid-liquid partitioning.

- Chromatography : Employ reverse-phase C18 columns with gradient elution (acetonitrile/0.1% formic acid) to separate diastereomers.

- Crystallization : Optimize solvent (e.g., ethanol/water) and cooling rates to obtain single crystals for X-ray diffraction.

How can researchers resolve contradictions between experimental and computational reactivity data?

Advanced Strategy:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .

- In Situ Spectroscopy : Use FTIR or Raman to detect transient intermediates during oxidation.

- Machine Learning : Train models on existing butanediol datasets to predict substituent effects, then validate with targeted experiments .

What are key considerations for designing a fermentation-based synthesis approach?

Methodological Framework:

- Pathway Engineering : Introduce genes (e.g., budA, budB, budC) from Enterobacter cloacae into E. coli to convert pyruvate to 2,3-butanediol . Modify pathways to incorporate hydroxyphenyl groups via shikimate or phenylpropanoid routes.

- Two-Stage Fermentation :

- Product Recovery : Use in-situ extraction with ionic liquids (e.g., [BMIM][PF₆]) to mitigate toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.